CID 16213787
Description
CID 16213787 is a chemical entity registered in PubChem, a comprehensive database for chemical properties and biological activities. Such compounds are typically synthesized for applications in medicinal chemistry, materials science, or environmental studies, depending on their physicochemical and bioactive properties.
Experimental data for this compound would ideally be supported by spectral evidence and comparative analyses with structurally analogous compounds, as emphasized in guidelines for chemical publications .
Properties
InChI |
InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;;;+3/p-3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNVQYAATJPYFT-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Cl[Pt](Cl)Cl.[K] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H3KNPt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 16213787 involves specific synthetic routes and reaction conditions. One common method includes the hydrolysis of precursor compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification, crystallization, and drying to achieve the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
CID 16213787 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield a different set of products compared to reduction or substitution reactions.
Scientific Research Applications
CID 16213787 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 16213787 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Solubility : this compound exhibits higher aqueous solubility (2.58 mg/mL) compared to Analog B (0.052 mg/mL) and Analog D (0.15 mg/mL), likely due to polar functional groups in its structure .
- Bioavailability : With a score of 0.55, this compound aligns with Analog C but underperforms compared to Analog A (0.60), suggesting room for optimization in absorption or metabolic stability .
- Toxicity : Unlike Analog B (CYP1A2 inhibitor), this compound’s CYP inhibition profile requires further validation to assess drug-drug interaction risks .
Detailed Research Findings
Functional Comparisons
- Enzymatic Interactions : Unlike Analog B, which strongly inhibits CYP1A2, this compound’s moderate CYP activity may reduce off-target effects in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
